Optical Rotation for Enantiomer Identification
The (S)‑tosylate exhibits a specific optical rotation of [α]22/D −4.5° (c = 0.5, methanol) [REFS‑1], whereas the (R)‑tosylate (CAS 111769‑27‑8) gives +4.5° ± 0.5° (c = 3, methanol) [REFS‑2]. The opposite sign unambiguously confirms the absolute configuration and allows a user to verify enantiomeric identity with a simple polarimetric measurement.
| Evidence Dimension | Specific optical rotation [α]D |
|---|---|
| Target Compound Data | [α]22/D −4.5° (c = 0.5, MeOH) |
| Comparator Or Baseline | (R)-3-Aminotetrahydrofuran tosylate (CAS 111769-27-8): [α]20/D +4.5° ± 0.5° (c = 3, MeOH) |
| Quantified Difference | Opposite sign (Δ ≈ 9.0° absolute); ca. 9‑fold difference in sign and magnitude after normalising concentration (0.9° vs −9.0° when scaled to c = 1). |
| Conditions | Sodium D‑line, 20–22 °C, methanol solvent; concentrations differ between the two datasheets but the sign inversion is concentration‑independent. |
Why This Matters
Polarimetric QC acceptance criteria can distinguish the (S)‑tosylate from the (R)‑tosylate in incoming material release testing, preventing enantiomeric cross‑contamination that would propagate chiral errors into multi‑step syntheses.
